2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
The compound “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular formula of “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” is C6H11N3O . The InChI code is 1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3 .Chemical Reactions Analysis
Again, while specific reactions involving “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” are not available, oxadiazoles are known to participate in a variety of chemical reactions. For instance, they can undergo copper (I)-catalyzed oxidative Ugi/aza-Wittig reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole” is 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 64.9 Ų .Scientific Research Applications
Enzyme Inhibition and Drug Designing
- A study synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent inhibitory potential against the urease enzyme. These compounds were proposed as valuable therapeutic agents in drug designing programs, demonstrating the application of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole in enzyme inhibition and potential drug development (Nazir et al., 2018).
Antiproliferative and Anti-inflammatory Activities
- Another research synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, evaluating them for anti-inflammatory and antiproliferative activities. The study established a structure-activity relationship and observed a correlation between these activities, indicating the utility of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole in developing potential treatments for inflammation and cancer (Rapolu et al., 2013).
Synthesis and Characterization for Biological Activities
- Research on S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives showed successful synthesis and characterization, hinting at the significance of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole in the creation of compounds with potential biological activities (Rubab et al., 2016).
Antimicrobial Activities
- A study on the synthesis and characterization of novel indole-based 1,3,4-oxadiazoles revealed their potential in achieving antibacterial and antifungal activities. This research highlights the application of this compound in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Future Directions
properties
IUPAC Name |
2-ethyl-5-(1H-indol-2-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKEZYXONLFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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